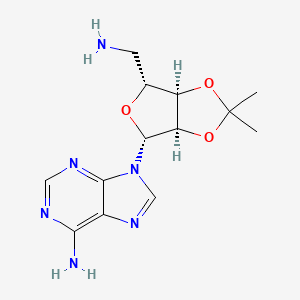
4-(3-Aminophenyl)pyrrolidin-2-one
説明
4-(3-Aminophenyl)pyrrolidin-2-one, also known as 4-AP, is a synthetic compound that has been used in multiple scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, as well as to assess the advantages and limitations of lab experiments.
科学的研究の応用
Synthesis and Characterization
4-(3-Aminophenyl)pyrrolidin-2-one and its derivatives are extensively utilized as intermediates in synthesizing various biologically active compounds. For instance, 4-Aminobutanenitrile, a derivative, is significant in synthesizing neurological disorder therapeutics, including those for Parkinson’s and Alzheimer’s diseases. It also serves as an industrial precursor to pyrroline and pyrrolidine (Capon et al., 2020). Additionally, the crystal structure of related compounds indicates potential applications in the pharmaceutical industry due to their antifungal and antibacterial properties (Thinagar et al., 2000).
Biological Activity and Drug Development
Compounds containing the this compound structure are crucial in developing drugs with significant biological activities. For example, the compound MGCD0103, a histone deacetylase inhibitor, has demonstrated substantial antitumor activity and has entered clinical trials as a promising anticancer drug (Zhou et al., 2008). Another study revealed that 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones showed potent cytotoxic activity against cancer cell lines, indicating potential as antitumor agents (Huang et al., 2013).
Molecular and Structural Insights
The synthesis and crystal structure studies of various derivatives provide deep insights into molecular conformation and stability, which are crucial for pharmaceutical applications. For instance, research on 4-(pyrrolidine-2,5‑dione‑1-yl)phenol helped in understanding its molecular structure, anti-inflammatory activity, and potential as an anticancer agent (Zulfiqar et al., 2021).
Chemical Properties and Reactivity
Detailed studies on the chemical properties and reactivity of compounds with the this compound structure contribute to the field of organic chemistry and drug design. For instance, the synthesis and evaluation of antioxidant activity of 3-pyrroline-2-ones provided experimental and theoretical insights, indicating the potential of these compounds as radical scavengers in physiological environments (Nguyen et al., 2022).
将来の方向性
特性
IUPAC Name |
4-(3-aminophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPPSRMRIPWGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458662 | |
| Record name | 4-(3-aminophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
725233-29-4 | |
| Record name | 4-(3-aminophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)



